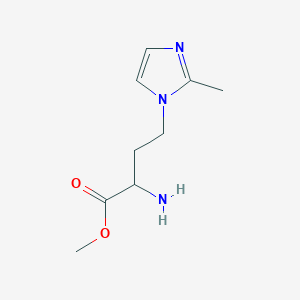![molecular formula C11H9ClN2S B13551150 7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B13551150.png)
7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine is a chemical compound with the molecular formula C11H9ClN2S. It is known for its unique structure, which includes a naphtho-thiazole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with 2-chloronaphthalene-1,4-dione in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a potassium channel activator, which can influence cellular processes.
Medicine: Studied for its potential therapeutic effects, including its ability to modulate ion channels and its anti-cancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical syntheses
Wirkmechanismus
The mechanism of action of 7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine involves its interaction with molecular targets such as potassium channels. It acts as an activator of these channels, leading to hyperpolarization of the cell membrane. This can result in various physiological effects, including vasodilation and modulation of cellular signaling pathways. Additionally, its anti-cancer properties are attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting Akt phosphorylation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-chloro-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A structurally similar compound with slight variations in the hydrogenation state.
2-aminothiophenol derivatives: Compounds with similar functional groups but different core structures.
Naphthoquinone derivatives: Compounds with a naphthoquinone core that exhibit similar reactivity.
Uniqueness
7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine stands out due to its unique naphtho-thiazole core, which imparts distinct chemical and biological properties. Its ability to activate potassium channels and induce apoptosis in cancer cells makes it a compound of significant interest in medicinal chemistry .
Eigenschaften
Molekularformel |
C11H9ClN2S |
|---|---|
Molekulargewicht |
236.72 g/mol |
IUPAC-Name |
7-chloro-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine |
InChI |
InChI=1S/C11H9ClN2S/c12-7-2-3-8-6(5-7)1-4-9-10(8)14-11(13)15-9/h2-3,5H,1,4H2,(H2,13,14) |
InChI-Schlüssel |
ISEZUHGOSOOAMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=C1C=C(C=C3)Cl)N=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13551073.png)












